4-Cyclohexylbenzene-1,2-diol
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Overview
Description
4-Cyclohexylbenzene-1,2-diol is an organic compound with the molecular formula C12H16O2 It consists of a benzene ring substituted with a cyclohexyl group and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexylbenzene-1,2-diol can be synthesized through several methods. One common approach involves the hydroxylation of 4-cyclohexylbenzene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions, with the presence of a suitable solvent such as acetone or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and nitrated benzene derivatives.
Scientific Research Applications
4-Cyclohexylbenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclohexylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylbenzene-1,3-diol
- 4-Cyclohexylbenzene-1,4-diol
- 4-Cyclohexylphenol
Uniqueness
4-Cyclohexylbenzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positional arrangement influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1134-37-8 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-cyclohexylbenzene-1,2-diol |
InChI |
InChI=1S/C12H16O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
InChI Key |
CHPDWZOITMMWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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